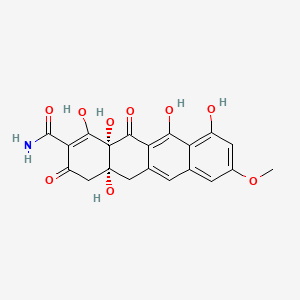
Anthrotainin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthrotainin is a novel tetracyclic compound isolated from the fungal culture of Gliocladium catenulatum. It has been identified as an inhibitor of substance P binding, a neuropeptide involved in pain transmission and inflammation . The compound exhibits significant pharmacological properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Anthrotainin is typically isolated from the culture broth of Gliocladium catenulatum. The fungal culture is incubated for several days, after which the broth is extracted with ethyl acetate. The extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Gliocladium catenulatum. The fermentation broth is processed to extract and purify the compound using advanced chromatographic methods. The process ensures high yield and purity of this compound for pharmaceutical applications .
化学反応の分析
Types of Reactions: Anthrotainin undergoes various chemical reactions, including:
Methylation: Reacting this compound with diazomethane results in a stable methylation product.
Keto-enol Tautomerization: This reaction involves the conversion of the carbonyl group of the amide to its enol form.
Common Reagents and Conditions:
Diazomethane: Used for methylation reactions.
Acidic and Basic Conditions: Employed to facilitate keto-enol tautomerization.
Major Products:
Methylated this compound: Formed through methylation.
Enol Form of this compound: Resulting from keto-enol tautomerization.
科学的研究の応用
Anthrotainin has diverse applications in scientific research:
Chemistry: Used as a model compound to study tetracyclic structures and their reactivity.
Industry: Utilized in the development of new antibiotics targeting antibiotic-resistant bacteria.
作用機序
Anthrotainin exerts its effects by inhibiting the binding of substance P to its receptors. Substance P is a neuropeptide involved in transmitting pain signals and inducing inflammatory responses. By blocking this binding, this compound reduces pain and inflammation . The molecular targets include neurokinin receptors, particularly the NK-1 receptor subtype .
類似化合物との比較
Tetracycline: Like anthrotainin, tetracycline is a tetracyclic compound with antibiotic properties.
Anthralin: Another tetracyclic compound used in the treatment of psoriasis.
Uniqueness of this compound:
Inhibitory Action on Substance P: Unlike tetracycline and anthralin, this compound specifically inhibits substance P binding, making it unique in its mechanism of action.
Antibiotic Resistance: this compound shows effectiveness against antibiotic-resistant bacteria, a feature not commonly found in other tetracyclic compounds.
This compound’s unique properties and diverse applications make it a valuable compound in scientific research and pharmaceutical development.
特性
CAS番号 |
148084-40-6 |
|---|---|
分子式 |
C20H17NO9 |
分子量 |
415.3 g/mol |
IUPAC名 |
(4aS,12aS)-1,4a,10,11,12a-pentahydroxy-8-methoxy-3,12-dioxo-4,5-dihydrotetracene-2-carboxamide |
InChI |
InChI=1S/C20H17NO9/c1-30-9-3-7-2-8-5-19(28)6-11(23)14(18(21)27)17(26)20(19,29)16(25)13(8)15(24)12(7)10(22)4-9/h2-4,22,24,26,28-29H,5-6H2,1H3,(H2,21,27)/t19-,20+/m0/s1 |
InChIキー |
HWLAJZAXDIBLQS-VQTJNVASSA-N |
異性体SMILES |
COC1=CC(=C2C(=C1)C=C3C[C@@]4(CC(=O)C(=C([C@@]4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
正規SMILES |
COC1=CC(=C2C(=C1)C=C3CC4(CC(=O)C(=C(C4(C(=O)C3=C2O)O)O)C(=O)N)O)O |
同義語 |
anthrotainin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



